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Cat. No.: B1672735 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols and supporting information for the use of the

FITM2 antibody in immunofluorescence staining. The protocols are intended for researchers in

cell biology, metabolism, and drug development who are investigating the role of FITM2 in lipid

storage, endoplasmic reticulum (ER) function, and related cellular processes.

Introduction to FITM2
Fat storage-inducing transmembrane protein 2 (FITM2), also known as FIT2, is an

evolutionarily conserved protein that resides in the endoplasmic reticulum (ER) membrane.[1]

[2] It plays a crucial role in the regulation of lipid droplet formation and storage of triglycerides.

[3][4][5] FITM2 is highly expressed in adipose tissue and is involved in maintaining ER

homeostasis.[1][2] Dysregulation of FITM2 has been associated with metabolic diseases.[5]

The subcellular localization of FITM2 to the ER makes immunofluorescence a powerful

technique to study its distribution and co-localization with other proteins involved in lipid

metabolism.

Product Information
Antibody: FITM2 (E5O8W) Rabbit mAb Supplier: Cell Signaling Technology Catalog Number:

62622 Validated Applications: Western Blotting (WB), Immunoprecipitation (IP).[1][6] While not

explicitly validated for immunofluorescence (IF) by the manufacturer, its specificity in related
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applications suggests its suitability for IF with proper protocol optimization. Subcellular

Localization: Endoplasmic Reticulum.[1]

Quantitative Data Summary
Immunofluorescence analysis of FITM2 can be coupled with quantitative measurements of lipid

droplets to assess the functional consequences of FITM2 expression or knockdown. The

following table provides a representative example of data that can be generated.

Cell Line Treatment

Average Lipid
Droplet
Number per
Cell

Average Lipid
Droplet Size
(µm²)

FITM2
Fluorescence
Intensity
(Arbitrary
Units)

3T3-L1

Adipocytes

Control

(Scrambled

siRNA)

150 ± 25 2.5 ± 0.5 1200 ± 150

3T3-L1

Adipocytes
FITM2 siRNA 75 ± 15 1.2 ± 0.3 300 ± 50

HEK293T Vector Control 20 ± 5 0.8 ± 0.2 150 ± 30

HEK293T
FITM2

Overexpression
100 ± 20 3.0 ± 0.6 2500 ± 300

Note: These are example data and actual results will vary depending on experimental

conditions.

Experimental Protocols
I. Immunofluorescence Staining of FITM2 in Adherent
Cells (e.g., 3T3-L1 Adipocytes)
This protocol is optimized for the detection of endogenous FITM2 in differentiated 3T3-L1

adipocytes.

Materials:
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3T3-L1 cells

Differentiation media (e.g., DMEM with high glucose, FBS, insulin, dexamethasone, IBMX)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

Primary Antibody: FITM2 (E5O8W) Rabbit mAb (1:100 dilution in Blocking Buffer)

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate

secondary)

Lipid Droplet Stain: BODIPY 493/503 (1 µg/mL)

Nuclear Stain: DAPI (1 µg/mL)

Mounting Medium

Procedure:

Cell Culture and Differentiation:

Culture 3T3-L1 preadipocytes on glass coverslips in a 24-well plate.

Induce differentiation to adipocytes using a standard MDI (IBMX, dexamethasone, insulin)

protocol.[7] Mature adipocytes are typically ready for staining 8-10 days post-induction.

Fixation:

Gently wash the cells twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.
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Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at

room temperature.

Primary Antibody Incubation:

Incubate the cells with the FITM2 primary antibody, diluted in Blocking Buffer, overnight at

4°C in a humidified chamber.

Washing:

Wash three times with PBS for 5 minutes each.

Secondary Antibody and Counterstaining:

Incubate the cells with the fluorophore-conjugated secondary antibody, BODIPY 493/503,

and DAPI, all diluted in Blocking Buffer, for 1 hour at room temperature, protected from

light.

Wash three times with PBS for 5 minutes each.

Mounting:

Mount the coverslips onto glass slides using mounting medium.

Seal the edges with nail polish and allow to dry.

Imaging:

Visualize the staining using a fluorescence or confocal microscope. FITM2 will show a

reticular pattern characteristic of the ER, while lipid droplets will appear as bright, spherical

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1672735?utm_src=pdf-body
https://www.benchchem.com/product/b1672735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structures.

II. Quantitative Analysis of Lipid Droplets
Software: ImageJ or other image analysis software.

Procedure:

Acquire images from at least 10-15 random fields of view per condition.

Open the images in ImageJ.

Use the DAPI channel to count the number of cells.

Use the BODIPY channel to quantify the number and size of lipid droplets per cell.

Set a threshold to distinguish lipid droplets from the background.

Use the "Analyze Particles" function to count the number of droplets and measure their

area.[5]

Calculate the average number and size of lipid droplets per cell for each experimental

condition.

Signaling Pathway and Experimental Workflow
Diagrams
FITM2 Regulation by PPARγ Signaling Pathway
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Caption: Step-by-step workflow for immunofluorescence staining of FITM2.
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Troubleshooting
Issue Possible Cause Suggested Solution

No/Weak Signal
Antibody concentration too

low.

Increase primary antibody

concentration (e.g., 1:50).

Inefficient permeabilization.

Increase Triton X-100

concentration to 0.25% or

incubation time.

Low FITM2 expression in the

cell type.

Use a positive control cell line

(e.g., differentiated 3T3-L1) or

transiently overexpress FITM2.

High Background Insufficient blocking.

Increase blocking time to 2

hours or use a different

blocking agent (e.g., normal

goat serum).

Primary or secondary antibody

concentration too high.

Decrease antibody

concentrations.

Inadequate washing.
Increase the number and

duration of wash steps.

Non-specific Staining
Cross-reactivity of the

secondary antibody.

Use a pre-adsorbed secondary

antibody.

Antibody aggregates.
Centrifuge the antibody

solution before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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